![molecular formula C9H20N2O B12881396 Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]- CAS No. 546114-77-6](/img/structure/B12881396.png)
Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol typically involves the reaction of 1-ethylpyrrolidine with formaldehyde and ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols.
Aplicaciones Científicas De Investigación
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((1-Methylpyrrolidin-2-yl)methyl)amino)ethanol
- 2-(((1-Propylpyrrolidin-2-yl)methyl)amino)ethanol
- 2-(((1-Butylpyrrolidin-2-yl)methyl)amino)ethanol
Uniqueness
2-(((1-Ethylpyrrolidin-2-yl)methyl)amino)ethanol is unique due to the presence of the ethyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
546114-77-6 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-[(1-ethylpyrrolidin-2-yl)methylamino]ethanol |
InChI |
InChI=1S/C9H20N2O/c1-2-11-6-3-4-9(11)8-10-5-7-12/h9-10,12H,2-8H2,1H3 |
Clave InChI |
CPCRYKMSYDQHBJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


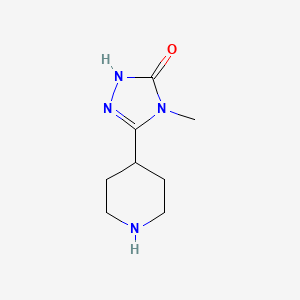

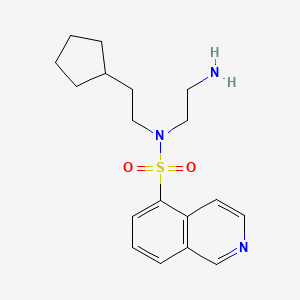

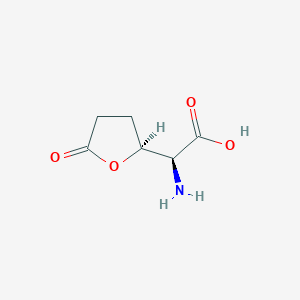
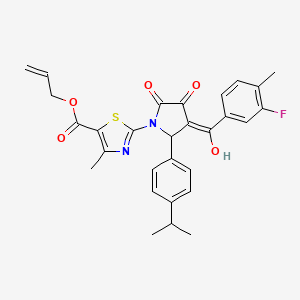
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
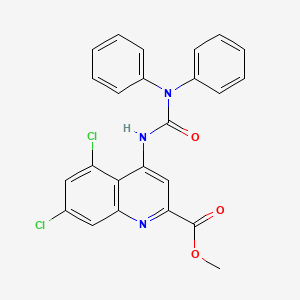
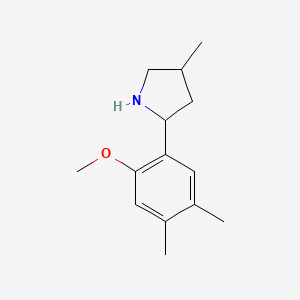
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
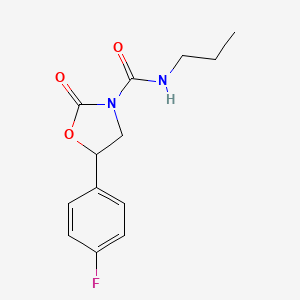
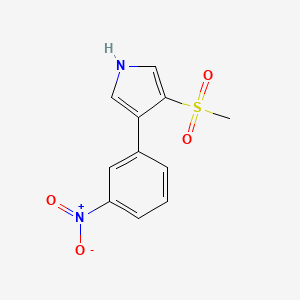
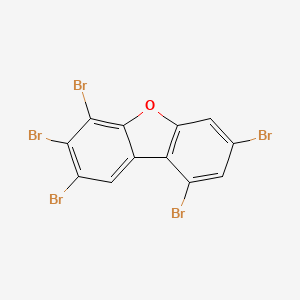
![4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881414.png)
